molecular formula C25H33N5O3 B2602124 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea CAS No. 894020-21-4

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

Cat. No.: B2602124
CAS No.: 894020-21-4
M. Wt: 451.571
InChI Key: GAJYDEPOEDJVTR-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrrolidinone ring, and a phenylpiperazine moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled to form the final product. Common synthetic routes include:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidinone ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Coupling with Phenylpiperazine: The final step involves the coupling of the pyrrolidinone intermediate with phenylpiperazine using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethoxyphenyl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity.

    1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

Uniqueness

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is unique due to the presence of the ethoxyphenyl group and the pyrrolidinone ring, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Biological Activity

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a pyrrolidinone ring and various aromatic substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C22H27N3O4
  • Molecular Weight : 397.46748
  • CAS Number : 894008-97-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the pyrrolidinone moiety allows for modulation of enzymatic activities, particularly in the context of neuropharmacology and anti-inflammatory responses.

1. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit human acetylcholinesterase (hAChE) was evaluated using the Ellman method. Preliminary results indicate that it exhibits moderate inhibition comparable to known inhibitors like Donepezil.

CompoundIC50 (nM)
Donepezil12.7
This compoundTBD

2. Antioxidant Activity

The compound was also tested for its antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. In vitro assays demonstrated significant scavenging activity against free radicals, indicating potential neuroprotective effects.

3. Antidepressant-like Effects

Studies have suggested that compounds with piperazine derivatives exhibit antidepressant-like effects in animal models. The incorporation of a phenylpiperazine moiety in this compound may enhance serotonergic activity, contributing to mood regulation.

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

  • Neuroprotection : A study indicated that related pyrrolidinone derivatives showed neuroprotective effects by modulating oxidative stress pathways and enhancing neuronal survival in models of neurodegeneration.
  • Anti-inflammatory Effects : Research demonstrated that similar urea derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting a potential therapeutic role in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Variations in substituents on the pyrrolidinone ring and the piperazine moiety can significantly influence biological activity.

Structural FeatureEffect on Activity
Length of linker between piperazine and ureaIncreased activity with optimal linker length
Substituents on the aromatic ringsModulation of receptor affinity and selectivity

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3/c1-2-33-23-10-8-22(9-11-23)30-19-20(18-24(30)31)27-25(32)26-12-13-28-14-16-29(17-15-28)21-6-4-3-5-7-21/h3-11,20H,2,12-19H2,1H3,(H2,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJYDEPOEDJVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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